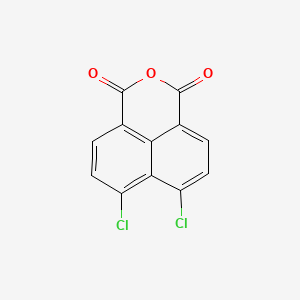

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

CAS No.: 7267-14-3

Cat. No.: VC3724828

Molecular Formula: C12H4Cl2O3

Molecular Weight: 267.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7267-14-3 |

|---|---|

| Molecular Formula | C12H4Cl2O3 |

| Molecular Weight | 267.06 g/mol |

| IUPAC Name | 8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione |

| Standard InChI | InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H |

| Standard InChI Key | FCSWROAHPQGTNM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl |

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Structural Features

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride represents a halogenated derivative of naphthalic anhydride, containing two chlorine atoms at the 4,5-positions of the naphthalene ring system. The compound is characterized by its cyclic anhydride structure, formed by the intramolecular condensation of the carboxylic acid groups at positions 1 and 8 of the naphthalene core. This structural arrangement contributes to its rigidity and distinctive chemical reactivity, particularly in terms of its susceptibility to nucleophilic attack at the carbonyl carbon atoms of the anhydride ring.

The compound is known by several synonyms in chemical literature and databases, reflecting its structural characteristics and nomenclature conventions across different chemical naming systems. These alternative names include 6,7-dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione and 6,7-dichlorobenzo[de]isochromene-1,3-dione, which emphasize different aspects of the compound's heterocyclic structure . The systematic naming and identification data for this compound are summarized in Table 1.

Table 1: Chemical Identity and Identifiers

| Parameter | Information |

|---|---|

| Systematic Name | 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride |

| Common Synonyms | 4,5-Dichloronaphthalic anhydride; 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione |

| CAS Registry Number | 7267-14-3 |

| Molecular Formula | C₁₂H₄Cl₂O₃ |

| Molecular Weight | 267.06 g/mol |

Physical and Chemical Properties

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride appears as a white or gray-white loose crystalline powder with a high melting point exceeding 320°C, indicating strong intermolecular forces and crystalline stability . This high thermal stability is characteristic of many aromatic anhydrides and contributes to the compound's utility in various applications that require thermal resistance. The compound's physicochemical properties are collected in Table 2, providing essential information for both research and practical applications.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | White or gray-white crystalline powder |

| Molecular Weight | 267.06 g/mol |

| Melting Point | >320°C |

| Refractive Index | 1.739 |

| Solubility | Limited solubility in water; likely soluble in organic solvents |

| Chemical Reactivity | Reactive anhydride group; susceptible to nucleophilic attack |

The compound's limited solubility in water is typical of aromatic anhydrides, which generally show greater solubility in organic solvents. This property influences its behavior in various chemical processes and applications, particularly affecting reaction conditions when used as a synthetic intermediate.

Synthesis and Preparation Methodologies

Industrial and Laboratory Synthesis Routes

The primary method for preparing 4,5-dichloronaphthalene-1,8-dicarboxylic anhydride involves the selective halogenation of 1,4,5,8-naphthalene-tetracarboxylic acid under controlled conditions. This process, developed and patented historically, represents a significant advancement in the selective functionalization of naphthalene derivatives . The synthesis requires careful control of reaction parameters to ensure selective chlorination at the desired positions while promoting the formation of the anhydride ring structure.

According to patented procedures, the synthesis begins with dissolving 1,4,5,8-naphthalene-tetracarboxylic acid in water, followed by the addition of alkaline reagents such as alkali metal hydroxides, carbonates, acetates, or phosphates. This creates an appropriate medium for the subsequent chlorination reaction . The chlorinating agent, typically elemental chlorine, is introduced to the reaction mixture while maintaining specific pH and temperature conditions. This process results in both chlorination at the 4,5-positions and the formation of the cyclic anhydride structure through an intramolecular dehydration reaction.

Reaction Conditions and Critical Parameters

The optimal synthesis of 4,5-dichloronaphthalene-1,8-dicarboxylic anhydride requires precise control of several reaction parameters. According to documented procedures, the reaction should be conducted within a pH range of 4 to 6.5, with an optimal range between 5 and 6 . This pH control is critical for directing the chlorination to the desired positions on the naphthalene ring while promoting the formation of the anhydride functionality.

Temperature control is equally important, with the reaction typically conducted between 10°C and 70°C, with an optimal range of 30°C to 40°C . These moderate temperature conditions help prevent side reactions while ensuring efficient reaction progress. The reaction parameters and conditions for the synthesis are summarized in Table 3.

Table 3: Synthesis Parameters for 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

| Parameter | Optimal Conditions | Acceptable Range |

|---|---|---|

| Starting Material | 1,4,5,8-naphthalene-tetracarboxylic acid | - |

| pH Range | 5-6 | 4-6.5 |

| Temperature | 30-40°C | 10-70°C |

| Halogenating Agents | Chlorine (gas) | Chlorine, bromine, sodium hypochlorite, N-bromsuccinimide |

| Alkaline Reagents | Alkali metal hydroxides | Alkali metal hydroxides, carbonates, acetates, phosphates |

The isolation of the product typically involves filtration of the reaction mixture, followed by acid treatment (usually with dilute hydrochloric acid) to remove impurities. The product is then washed until neutral and dried at elevated temperatures (approximately 100°C) to obtain the pure compound . This purification process is essential for obtaining the compound with the desired purity for subsequent applications.

Reactivity and Chemical Behavior

Anhydride Group Reactivity

The defining feature of 4,5-dichloronaphthalene-1,8-dicarboxylic anhydride is its cyclic anhydride functionality, which exhibits characteristic reactivity patterns. The anhydride group is highly susceptible to nucleophilic attack, making it reactive toward various nucleophiles such as water, alcohols, and amines. This reactivity forms the basis for many of the compound's applications in organic synthesis.

In reactions with nucleophiles, the anhydride ring opens to form derivatives containing two adjacent functional groups. For example, reaction with water leads to the corresponding dicarboxylic acid, reaction with alcohols produces esters, and reaction with amines yields amides or imides, depending on reaction conditions and stoichiometry. The presence of the two chlorine atoms at the 4,5-positions further influences the electronic properties of the molecule, potentially affecting the reactivity of the anhydride group compared to unsubstituted naphthalic anhydride.

Applications and Research Significance

Role in Organic Synthesis

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride serves as a valuable building block in organic synthesis due to its bifunctional nature, combining the reactive anhydride group with halogen substituents that can participate in various transformations. The anhydride functionality provides access to a wide range of derivatives through reactions with different nucleophiles, while the chlorine atoms offer sites for further functionalization through various cross-coupling reactions.

The compound's utility in organic synthesis extends to several areas, including the preparation of functional materials, dyes, and specialty chemicals. The naphthalene core provides a rigid, planar structure that can contribute to specific molecular properties in the final products, while the chlorine substituents can influence electronic properties and serve as handles for further structural elaboration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume